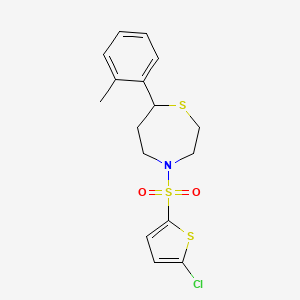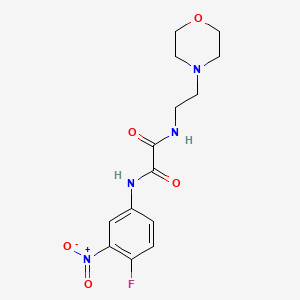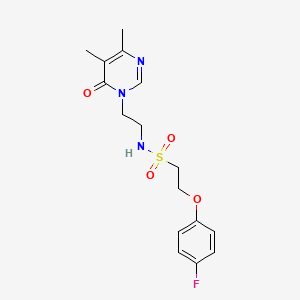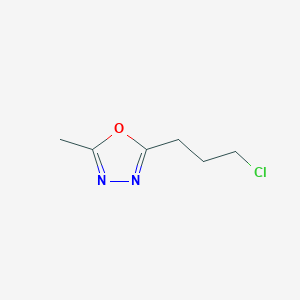![molecular formula C19H27ClN4O3S2 B2876244 4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1330397-98-2](/img/structure/B2876244.png)
4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H27ClN4O3S2 and its molecular weight is 459.02. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Applications
Thiazolo[5,4-c]pyridine derivatives have been identified to exhibit high antioxidant activities . The presence of the thiazole and pyridine rings in the compound structure can contribute to its ability to act as an electron donor, which is a key characteristic of antioxidants. This property is crucial in the pharmaceutical industry for developing drugs that can protect cells from oxidative stress.
Antimicrobial Activity
Compounds with the thiazolo[5,4-c]pyridine scaffold have shown promising antimicrobial properties . This could be due to the ability of the thiazole ring to interact with bacterial enzymes and inhibit their function. The compound could be explored for its efficacy against a range of pathogenic bacteria and fungi.
Herbicidal Properties
The herbicidal potential of thiazolo[5,4-c]pyridine derivatives has been documented . They can be used to develop new herbicides that target specific pathways in weed species, offering a more targeted approach to weed management in agriculture.
Anti-inflammatory Uses
Due to their chemical structure, thiazolo[5,4-c]pyridine derivatives can serve as anti-inflammatory agents . They may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory process, making them valuable in the treatment of chronic inflammatory diseases.
Antifungal Effects
These compounds have also been reported to have antifungal activities . They could be used in the development of antifungal medications that are effective against a variety of fungal pathogens, including those resistant to current treatments.
Antitumor Applications
Thiazolo[5,4-c]pyridine derivatives are known to possess antitumor properties . They may interfere with the proliferation of cancer cells or induce apoptosis, making them potential candidates for cancer therapy.
Histamine H3 Receptor Antagonism
Some thiazolo[5,4-c]pyridine derivatives have been reported as histamine H3 receptor antagonists . This application is significant in the development of drugs for neurological disorders, as histamine H3 receptors are involved in modulating neurotransmitter release in the brain.
Pharmaceutical Drug Design
The structural complexity and the presence of multiple functional groups in the compound make it a valuable scaffold for pharmaceutical drug design . It can be modified to enhance its interaction with biological targets, improving the efficacy and selectivity of new drugs.
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2.ClH/c1-4-22-12-11-16-17(13-22)27-19(20-16)21-18(24)14-7-9-15(10-8-14)28(25,26)23(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,20,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXGKIAJLTWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2876163.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)





![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)
![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)


